molecular formula C22H27N5O3S B6505087 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide CAS No. 923216-86-8

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6505087
CAS No.: 923216-86-8
M. Wt: 441.5 g/mol
InChI Key: WTIWBPCZMXALHQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS: 923216-86-8) is a sulfonamide derivative featuring a pyrimidine core substituted with diethylamino and methyl groups, linked to a 4-methoxyphenylsulfonamide moiety. Its molecular formula is C₂₂H₂₇N₅O₃S, with a molecular weight of 441.5 g/mol . The compound’s structure combines a sulfonamide pharmacophore with a diethylamino-pyrimidine scaffold, a design strategy often employed to enhance solubility and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-5-27(6-2)21-15-16(3)23-22(25-21)24-17-7-9-18(10-8-17)26-31(28,29)20-13-11-19(30-4)12-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWBPCZMXALHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123625
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-86-8
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide generally start with the synthesis of the core pyrimidinyl structure, which is then elaborated through a series of reactions to introduce the diethylamino and methoxybenzene sulfonamide groups. Typical reaction conditions might include the use of strong bases, acidic catalysts, and temperature control to ensure product purity and yield. Industrial production often employs optimized synthetic routes, leveraging catalytic processes to maximize efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can introduce new functionalities into the molecule.

Common Reactions:

  • Oxidation: Can yield sulfoxides or sulfones.
  • Reduction: Converts nitro or carbonyl groups to amines or alcohols.
  • Substitution: Electrophilic or nucleophilic substitutions introduce diverse functional groups.

Biology

The compound's structural characteristics enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies. It has demonstrated notable biological activities, including:

  • Anticancer Activity: Studies indicate that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.
  • Antioxidant Effects: Demonstrated ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Case Study: Anticancer Activity
A study evaluated the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The mechanism was attributed to apoptosis induction via caspase activation.

Industry

In industrial applications, this compound is explored for developing new materials with enhanced properties. Its potential uses include:

  • Conductive Polymers: Integration into polymer matrices to improve electrical conductivity.
  • Stabilizers in Formulations: Acts as a stabilizing agent in various chemical formulations due to its unique functional groups .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesMulti-step synthesis; versatile reactivity
BiologyAnticancer, antimicrobial, antioxidantSignificant reduction in cancer cell viability; effective against bacteria
IndustryDevelopment of conductive materialsEnhances stability and conductivity in formulations

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it might inhibit an enzyme by binding to its active site, thus preventing the natural substrate from accessing it. Pathways involved could include inhibition of signal transduction pathways or the interruption of metabolic processes in cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrimidine core differs from bicyclic systems like 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (), which has a fused pyrrolo-pyrimidine structure.

Sulfonamide Substituents

  • Methoxy vs. Halogenated or Alkyl Groups: The 4-methoxy group on the sulfonamide phenyl ring (target compound) contrasts with halogenated analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (). Fluorine substituents increase electronegativity and metabolic stability, whereas methoxy groups donate electron density, enhancing resonance effects .

Pyrimidine Substitutions

  • Diethylamino vs. Dimethylamino or Methyl Groups: The diethylamino group at position 4 of the pyrimidine (target) differs from simpler analogs like 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide ().

Physicochemical Properties

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Substituents (Pyrimidine/Sulfonamide) Melting Point (°C) Solubility (LogP)*
Target Compound (CAS 923216-86-8) 441.5 Diethylamino, methyl, 4-methoxy Not reported ~3.2 (estimated)
4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide () 307.3 Dimethyl, amino Not reported ~1.8
4-Fluoro-N-isopropylbenzamide derivative () 589.1 Fluorophenyl, isopropyl 175–178 ~4.1
7-Cyclopentyl-pyrrolo[2,3-d]pyrimidine () 534.6 Cyclopentyl, carboxamide Not reported ~2.9

*Estimated LogP values based on substituent contributions.

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various diseases, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25N5O2S
  • Molecular Weight : 425.51 g/mol
  • IUPAC Name : N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways related to cancer and infectious diseases. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function, which disrupts essential biological pathways.

Biological Activities

  • Antiviral Activity :
    • Studies have indicated that derivatives of the compound exhibit broad-spectrum antiviral effects, particularly against Hepatitis B virus (HBV). These compounds increase intracellular levels of APOBEC3G, which is capable of inhibiting HBV replication .
  • Antibacterial Activity :
    • The sulfonamide moiety contributes to antibacterial properties. Research has shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties :
    • The compound has been investigated for its potential as an anticancer agent. It targets specific molecular pathways involved in cancer cell proliferation and survival . In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections .

Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Identified as a potential anti-HBV agent; enhances intracellular A3G levels.
Demonstrated anticancer activity through targeted enzyme inhibition.
Showed moderate antibacterial activity against multiple strains; effective AChE inhibitor.

Case Studies

  • Anti-HBV Activity :
    • In a study involving HepG2.2.15 cells, the compound was shown to inhibit HBV replication effectively, demonstrating a promising therapeutic profile against viral hepatitis .
  • Anticancer Efficacy :
    • In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Antibacterial Screening :
    • Compounds similar to this compound were tested against bacterial strains, showing varying degrees of effectiveness, particularly against gram-positive bacteria .

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